molecular formula C9H9Cl2NO2 B3093269 2,6-Dichloro-D-Phenylalanine CAS No. 1241684-03-6

2,6-Dichloro-D-Phenylalanine

Cat. No.: B3093269
CAS No.: 1241684-03-6
M. Wt: 234.08 g/mol
InChI Key: LWFYNRYRKMEIIJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-D-Phenylalanine (CAS: 1241684-03-6) is a halogenated derivative of D-phenylalanine, featuring chlorine atoms at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₉H₉Cl₂NO₂, with a molecular weight of 234.10 g/mol (calculated based on substituents added to D-phenylalanine, C₉H₁₁NO₂ ). The compound is widely utilized in peptide synthesis due to its stereochemical stability (D-configuration) and modified reactivity from chlorine substitutions. Derivatives such as Boc- and Fmoc-protected forms are critical in pharmaceutical research, enabling controlled coupling in solid-phase peptide synthesis .

Properties

IUPAC Name

(2R)-2-amino-3-(2,6-dichlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFYNRYRKMEIIJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C[C@H](C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-D-Phenylalanine typically involves the acylation of phenylamine with chloroacetyl chloride in a toluene solvent, followed by esterification and rearrangement reactions. The process includes the use of sodium or potassium carbonate and a quaternary ammonium salt type phase transfer catalyst . This method is efficient, offering high yield and low environmental impact.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-D-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chlorine and other halogens.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or potassium hydroxide are often employed.

Major Products: The major products formed from these reactions include various chlorinated derivatives and quinones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenylalanine Derivatives

2,6-Dichloro-L-Phenylalanine
  • Structure : L-configuration with 2,6-Cl substitution.
  • Molecular Weight : 234.10 g/mol (same as D-isomer).
  • Applications : Used in enantiomeric studies; the L-form may exhibit different biological activity due to stereospecific enzyme interactions.
  • Key Difference : The D-isomer is resistant to proteolytic degradation, making it preferable for stable peptide designs .
Cbz-2,6-Dichloro-D-Phenylalanine
  • Structure : D-configuration with carbobenzyloxy (Cbz) protecting group.
  • Molecular Weight : 368.28 g/mol .
  • Applications : Employed as a building block in peptide libraries and high-throughput screening. The Cbz group enhances solubility in organic solvents, facilitating synthetic workflows .
2,6-Dichloro-DL-Phenylalanine Hydrochloride
  • Structure : Racemic mixture (D- and L-forms) with hydrochloride salt.
  • Molecular Weight : 270.57 g/mol (including HCl).
  • Applications : Used in crystallography and solubility studies. The hydrochloride form improves aqueous solubility for in vitro assays .

Aromatic Dichloro Compounds with Different Backbones

N-(2,6-Dichlorophenyl)aniline
  • Structure : Diphenylamine with 2,6-Cl substitution (CAS: 15307-93-4).
  • Molecular Weight : 238.11 g/mol .
  • Applications: Intermediate in NSAID synthesis (e.g., diclofenac). Unlike 2,6-Dichloro-D-Phenylalanine, it lacks a chiral center and amino acid backbone, limiting its use in peptide chemistry .
2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid
  • Structure : Pyridine ring with 2,6-Cl and 5-F substitutions.
  • Molecular Weight : 209.99 g/mol .
  • Applications : Agrochemical precursor. The pyridine ring and fluorine substituent confer distinct electronic properties, favoring herbicidal activity over biological peptide interactions .

Biological Activity

2,6-Dichloro-D-Phenylalanine (DCP) is a synthetic analog of phenylalanine, an essential amino acid. Its biological activities have attracted attention due to its potential applications in pharmacology and biochemistry. This article reviews the biological activity of DCP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

DCP exhibits several biological activities through various mechanisms:

  • Inhibition of Phenylalanyl-tRNA Synthetase : DCP has been identified as an inhibitor of phenylalanyl-tRNA synthetase (Phe-RS), an enzyme crucial for protein synthesis in bacteria. This inhibition is competitive with respect to phenylalanine, leading to decreased bacterial protein synthesis and growth inhibition .
  • Antimicrobial Activity : DCP demonstrates significant antimicrobial properties against a range of gram-positive and gram-negative bacteria. Studies have shown that it can reduce bacterial titers in animal models, indicating its potential as an antibacterial agent .
  • Effects on Neurological Functions : DCP may influence neurotransmitter pathways due to its structural similarity to phenylalanine, potentially affecting mood and cognitive functions. This aspect is particularly relevant in the context of neurological disorders where phenylalanine metabolism is disrupted.

Antibacterial Efficacy

A study highlighted the efficacy of DCP derivatives against various bacterial strains. The minimum inhibitory concentrations (MICs) for DCP were found to be below 1 µg/ml for several pathogens, including Staphylococcus aureus and Escherichia coli. The competitive inhibition mechanism was confirmed by proteomic analyses showing altered protein expression patterns indicative of a stringent response in treated bacterial cells .

Case Studies

  • In Vivo Efficacy in Murine Models : In a murine model of sepsis caused by S. aureus, administration of DCP significantly reduced bacterial counts in organs by up to three log units compared to controls. This underscores its potential utility in treating bacterial infections .
  • Pulmonary Hypertension Model : Another study explored the role of phenylalanine metabolites, including DCP, in pulmonary hypertension. Elevated levels were associated with increased vascular resistance and right ventricular hypertrophy in animal models, suggesting a link between DCP metabolism and cardiovascular health .

Data Tables

Compound Target Enzyme IC50 (nM) MIC (µg/ml) Bacterial Strains Tested
2,6-Dichloro-D-PhePhenylalanyl-tRNA Synthetase<5<1E. coli, S. aureus, H. influenzae
Phenyl-thiazolylurea-sulfonamidesPhe-RS100.5Streptococcus pneumoniae, Moraxella

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in 2,6-Dichloro-D-Phenylalanine?

  • Methodological Answer : Enantiomeric purity can be achieved via asymmetric synthesis using chiral auxiliaries or enantioselective catalysis. Alternatively, chiral resolution techniques (e.g., HPLC with chiral columns like polysaccharide-based phases) can separate racemic mixtures . Post-synthesis, verify purity via polarimetry or chiral HPLC coupled with mass spectrometry (MS). For example, Kanto Reagents’ protocols for chiral separations of structurally similar dichlorophenyl compounds suggest using acetonitrile/water gradients with chiral stationary phases .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H and 13^{13}C NMR to identify chlorine substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, as demonstrated in studies on dichloroindophenol derivatives . Additionally, X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable.

Q. How should researchers design stability studies for this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to extreme pH (e.g., 1–13), temperatures (e.g., 4°C to 60°C), and light exposure. Monitor degradation via HPLC at regular intervals. For example, protocols for fluorinated aniline hydrochlorides recommend using phosphate buffers and LC-MS to track hydrolytic byproducts . Include negative controls (e.g., inert atmospheres) to isolate degradation pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition studies vs. cellular uptake assays) to cross-validate findings. For instance, if a study reports conflicting enzyme inhibition results, validate using isothermal titration calorimetry (ITC) alongside fluorogenic substrate assays. Statistical tools like Bland-Altman analysis can quantify inter-assay variability . Additionally, ensure batch-to-batch consistency by quantifying impurities (e.g., residual solvents, stereoisomers) via GC-MS or 1^1H NMR .

Q. What experimental strategies are effective for studying the interaction of this compound with biological membranes?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers or use fluorescence anisotropy with labeled lipid analogs. For mechanistic insights, combine molecular dynamics simulations (e.g., CHARMM or AMBER force fields) with experimental data. Similar approaches were applied to dichlorophenyl ethanamine derivatives to elucidate membrane permeability .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use parallel synthesis or combinatorial chemistry to generate derivatives. For example, introduce substituents at the phenylalanine backbone via Buchwald-Hartwig amination or Ullmann coupling, guided by steric and electronic parameters. Purify intermediates via flash chromatography (silica gel or reverse-phase C18) and validate structures via 19^{19}F NMR (for fluorinated analogs) or IR spectroscopy .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Account for heteroscedasticity via weighted least squares. For outliers, apply Grubbs’ test or leverage robust regression techniques. Replicate experiments in triplicate and report 95% confidence intervals to enhance reproducibility .

Q. How should researchers address batch variability in this compound samples?

  • Methodological Answer : Implement quality control (QC) protocols, including:

  • Purity checks : HPLC with diode-array detection (DAD) to quantify impurities.
  • Stoichiometric validation : Elemental analysis (C, H, N, Cl) to confirm molecular composition.
  • Storage conditions : Lyophilize and store at -20°C under argon to prevent oxidation, as recommended for labile dichloro compounds .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and ACS guidelines for chlorinated aromatic amines. Use fume hoods for synthesis, wear nitrile gloves, and employ closed-system reactors to minimize exposure. Waste containing chlorinated byproducts must be segregated and disposed via certified hazardous waste contractors, as outlined in safety data sheets for dichlorophenyl-ethylamine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-D-Phenylalanine
Reactant of Route 2
2,6-Dichloro-D-Phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.